molecular formula C7H11ClO2S B2728678 Spiro[3.3]heptane-2-sulfonyl chloride CAS No. 2091748-48-8

Spiro[3.3]heptane-2-sulfonyl chloride

Cat. No.: B2728678
CAS No.: 2091748-48-8
M. Wt: 194.67
InChI Key: IFMBMRPYEOPUCT-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2-sulfonyl chloride: is a chemical compound with the molecular formula C7H11ClO2S and a molecular weight of 194.68 g/mol . It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Safety and Hazards

Spiro[3.3]heptane-2-sulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statement is H314, which means it causes severe skin burns and eye damage .

Future Directions

The facile synthesis approach of SDF-OMeTAD from commercially available starting materials will facilitate SDF-based molecules to be further exploited in thin film organic–inorganic perovskite solar cells and can be optimized to further enhance power conversion efficiency .

Mechanism of Action

Please consult with a chemical professional or a relevant database for more specific and detailed information about Spiro[3.3]heptane-2-sulfonyl chloride. If you’re conducting research on this compound, you might need to perform laboratory experiments to determine these properties.

Remember to always follow safety guidelines when handling chemicals. This compound, like many sulfonyl chlorides, is likely to be hazardous and should be handled with care .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.3]heptane-2-sulfonyl chloride typically involves the reaction of spiro[3.3]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group . The general reaction can be represented as follows:

Spiro[3.3]heptane+Chlorosulfonic acidSpiro[3.3]heptane-2-sulfonyl chloride+HCl\text{Spiro[3.3]heptane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} Spiro[3.3]heptane+Chlorosulfonic acid→Spiro[3.3]heptane-2-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of temperature and pressure to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.3]heptane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other spirocyclic compounds. This makes it a valuable reagent in organic synthesis and various industrial applications .

Properties

IUPAC Name

spiro[3.3]heptane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMBMRPYEOPUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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